molecular formula C8H7NaO3S B3028657 Sodium 4-vinylbenzenesulfonate CAS No. 25704-18-1

Sodium 4-vinylbenzenesulfonate

Cat. No.: B3028657
CAS No.: 25704-18-1
M. Wt: 206.2 g/mol
InChI Key: XFTALRAZSCGSKN-UHFFFAOYSA-M
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Description

Sodium 4-vinylbenzenesulfonate is a useful research compound. Its molecular formula is C8H7NaO3S and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is a versatile compound that interacts with various targets. It is primarily used as a starting material to synthesize poly(this compound) via free radical and controlled radical polymerization .

Mode of Action

The compound interacts directly with its targets, leading to various changes. For instance, in the context of Zika virus (ZIKV) replication, PEG-b-PSSNa copolymers, which include this compound, interact directly with viral particles in a zipper-like mechanism, hindering their interaction with the permissive cell .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is used to synthesize poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) by grafting sodium 4-vinylbenzene sulfonate (SVBS) onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) . This process affects the properties of the resulting membranes, influencing their use in various applications.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The action of this compound leads to molecular and cellular effects. For instance, in the context of ZIKV replication, the interaction of the compound with viral particles hinders their interaction with the permissive cell, thereby inhibiting ZIKV replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of grafting and the annealing temperature can affect the properties of PVDF-g-PSVBS membranes synthesized using the compound . It is suggested that the annealing temperature of PVDF-g-PSVBS membranes should be below 60 °C to prepare consistent and homogeneous membranes .

Properties

IUPAC Name

sodium;4-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTALRAZSCGSKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044635
Record name Sodium 4-vinylbenzenesulfonate
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Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1)
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CAS No.

2695-37-6, 123333-94-8
Record name Sodium 4-styrenesulfonate
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Record name Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1)
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Record name Sodium 4-vinylbenzenesulfonate
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Record name Sodium 4-vinylbenzenesulphonate
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Record name Sodium 4-vinylbenzenesulphonate
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Record name SODIUM 4-STYRENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Sodium 4-vinylbenzenesulfonate?

A1: The molecular formula of this compound is C8H7NaO3S, and its molecular weight is 206.20 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Researchers commonly use techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , , ], and UV-Vis spectroscopy [, ] to characterize the structure and composition of this compound-containing polymers.

Q3: What makes this compound useful in material science?

A3: this compound is a strong polyelectrolyte, meaning it readily dissolves in water and carries a high charge density. This property makes it valuable in applications like:

  • Dispersant: It effectively stabilizes suspensions of particles, preventing aggregation [, ].
  • Membrane Modification: It improves the hydrophilicity and antifouling properties of membranes [, ].
  • Hydrogel Formation: It contributes to the formation of hydrogels with tunable properties, including responsiveness to stimuli like temperature and pH [, , , , , ].

Q4: How does this compound impact the stability of materials?

A4: this compound can both enhance and modify material stability:

  • Enhanced Thermal Stability: Incorporation of this compound into nanocomposites has been shown to improve their thermal degradation resistance [].
  • Tunable Hydrogel Stability: By adjusting the concentration of this compound within a hydrogel, researchers can control its swelling ratio and response to temperature changes [].

Q5: What are some specific applications of this compound in different fields?

A5:

  • Water Treatment: Copolymers containing this compound act as effective antisludging agents in reverse osmosis membrane water treatment, preventing the buildup of scale [].
  • Pigment Printing: It serves as a component in binders for pigment printing on fabrics, enhancing properties like rubbing fastness and washing fastness [].
  • Oil Recovery: Amphiphilic polymers incorporating this compound show potential in enhanced oil recovery due to their viscosifying and emulsifying properties [].

Q6: How is this compound typically polymerized?

A6: this compound readily undergoes free radical polymerization, often in aqueous solutions [, , ]. This process can be initiated using various methods, including potassium persulfate/sodium bisulfite redox systems [, ] and UV irradiation [].

Q7: Why is this compound often copolymerized, and what are common comonomers?

A7: Copolymerization allows for the fine-tuning of material properties. Common comonomers include:

  • Hydrophobic Monomers: Such as styrene [, ] or butyl acrylate [], to introduce amphiphilic character.
  • Hydrophilic Monomers: Like acrylamide [, ] or 2-hydroxyethyl methacrylate [], to modify hydrophilicity and solution behavior.
  • Functional Monomers: Like itaconic acid [] or acrylic acid [, ], to introduce specific functionalities like chelation or pH responsiveness.

Q8: Is this compound studied using computational chemistry methods?

A8: Yes, computational studies, like density functional theory (DFT), have been employed to investigate the reactivity of metal complexes with this compound and explain observed differences in reactivity between analogous technetium and rhenium complexes [].

Q9: Are there concerns about the stability of this compound under certain conditions?

A9: While generally stable, this compound can be susceptible to oxidative degradation, especially at elevated temperatures and in the presence of oxidizing agents like those found in fuel cell cathodes [].

Q10: How can the stability of this compound be improved?

A10: Researchers have explored strategies such as:

  • Incorporating protective layers: Using a thin fluorinated polymer electrolyte membrane to shield this compound-containing membranes from direct contact with oxidizing catalysts in fuel cells [].
  • Optimizing polymerization conditions: Carefully controlling polymerization parameters to achieve desired molecular weights and compositions that might offer improved stability [].

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